molecular formula C11H10ClNO2 B1488435 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole CAS No. 2090262-49-8

4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole

Cat. No.: B1488435
CAS No.: 2090262-49-8
M. Wt: 223.65 g/mol
InChI Key: KNTRQZGTOKDGLX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a methoxyphenyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized with chloroacetyl chloride in the presence of a base to yield the desired isoxazole derivative.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its structural similarity to natural substrates makes it useful in biochemical assays.

Medicine: Research has indicated that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. These derivatives are being explored for their therapeutic potential.

Industry: In the chemical industry, the compound is used in the development of new materials and as a building block for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid

  • 4-Methoxybenzyl chloride

  • 4-(Chloromethyl)anisole

Uniqueness: 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-5-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTRQZGTOKDGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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